2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid
Description
2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid is a synthetic sulfonamide derivative characterized by a benzenesulfonamido core linked to an acetic acid moiety and substituted with a 2-oxopyrrolidin-1-yl group at the para position of the benzene ring (Fig. 1). The sulfonamide group (-SO₂NH-) and pyrrolidinone ring (a lactam) confer unique electronic and steric properties, making this compound of interest in medicinal chemistry. Sulfonamides are well-documented for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer effects . The incorporation of the pyrrolidinone moiety may enhance binding affinity or modulate pharmacokinetic properties compared to simpler sulfonamide analogs.
Properties
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-11-2-1-7-14(11)9-3-5-10(6-4-9)20(18,19)13-8-12(16)17/h3-6,13H,1-2,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABMUNJMPKMMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871478-71-6 | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group: This step involves the reaction of the pyrrolidinone intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the reaction of the sulfonamide intermediate with a halogenated acetic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison of Key Compounds
*Calculated based on structural formula; exact data unavailable in provided evidence.
Biological Activity
2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid (CAS No. 871478-71-6) is a complex organic compound notable for its unique structural features, which include a pyrrolidinone ring, a benzenesulfonamide group, and an acetic acid moiety. This compound has garnered attention in various fields of biological and medicinal research due to its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is C₁₂H₁₄N₂O₅S, with a molecular weight of approximately 298.31496 g/mol. Its structure facilitates interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator , affecting various cellular pathways:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It may interact with receptor binding sites, influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens. The sulfonamide group may enhance its ability to inhibit bacterial growth by interfering with folate synthesis.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses in cellular models. It may reduce the secretion of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
Anticancer Potential
Investigations into the anticancer properties of this compound reveal its capability to induce apoptosis in cancer cell lines. This effect may be mediated through the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at various concentrations.
- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
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Anti-inflammatory Mechanism :
- In vitro experiments using RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that the compound reduced nitric oxide production and cytokine secretion (TNF-α and IL-6), indicating its anti-inflammatory potential.
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Anticancer Activity :
- A study on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Comparative Analysis
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetic acid | Similar pyrrolidinone structure | Moderate enzyme inhibition |
| (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | Lacks sulfonamide group | Limited antimicrobial activity |
| 4-(2-Oxopyrrolidin-1-yl)butanoic acid | No sulfonamide or acetic moiety | Minimal anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
